3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide
Executive Summary
The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (Molecular Formula: C₁₄H₁₉NO₃) is a highly versatile cyclic carbamate. Characterized by its stable 1,3-oxazolidin-2-one core, an N-linked lipophilic butyl chain, and a C5-linked phenoxymethyl ether, this molecule serves as a critical intermediate in both pharmaceutical synthesis (e.g., beta-adrenergic blockers, CNS receptor ligands) and advanced polymer chemistry (e.g., polyoxazolidone engineering).
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols, grounded in modern green chemistry principles.
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for predicting its behavior in biological assays and polymerization matrices. The structural features dictate its solubility, reactivity, and binding affinity.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C₁₄H₁₉NO₃ | Defines the exact mass and isotopic distribution. |
| Molecular Weight | 249.31 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Exact Mass | 249.13649 Da[1] | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | The nitrogen is fully substituted, preventing N-H hydrogen donation. |
| Hydrogen Bond Acceptors | 4 | Three oxygens and one nitrogen facilitate interactions with protic solvents or biological targets. |
| Core Motif | Cyclic Carbamate | Provides high chemical and thermal stability compared to linear carbamates. |
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is traditionally approached via a two-step sequence: the regioselective ring-opening of an epoxide, followed by cyclocarbonation.
Step 1: Epoxide Aminolysis
The reaction begins with the nucleophilic attack of n-butylamine on phenyl glycidyl ether (PGE). The regioselectivity here is paramount: the amine attacks the less sterically hindered terminal carbon of the epoxide, ensuring that the phenoxymethyl group ultimately resides at the C5 position of the resulting oxazolidinone ring. The aminolysis of epoxides is highly dependent on hydrogen bonding; protic environments or the presence of intermediate hydroxyl groups significantly enhance the nucleophilic attack by stabilizing the transition state[2].
Step 2: Cyclocarbonation
Historically, the cyclization of the resulting 1-(butylamino)-3-phenoxypropan-2-ol relied on highly toxic phosgene or its derivatives. However, modern green chemistry protocols utilize carbon dioxide (CO₂) or dimethyl carbonate (DMC) to achieve the cyclic carbamate[3]. The use of DMC acts as both a solvent and a carbonylating agent, driving the reaction forward with methanol as the only major byproduct.
Synthesis pathway of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one via aminolysis and cyclization.
Validated Experimental Protocols
As a self-validating system, the following protocol includes specific analytical checkpoints to ensure the integrity of the synthesis without requiring downstream purification if conversions are quantitative.
Protocol A: Synthesis of 1-(butylamino)-3-phenoxypropan-2-ol
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Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (66.6 mmol) of phenyl glycidyl ether in 50 mL of absolute ethanol.
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Addition: Cool the solution to 0°C using an ice bath. Add 5.85 g (80.0 mmol, 1.2 eq) of n-butylamine dropwise over 15 minutes to prevent exothermic degradation.
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Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 hours.
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Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the epoxide spot (R_f ~0.6) disappears.
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Workup: Evaporate the ethanol and excess n-butylamine under reduced pressure to yield the intermediate amino alcohol as a viscous oil.
Protocol B: Green Cyclocarbonation using Dimethyl Carbonate
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Preparation: Transfer the crude amino alcohol to a high-pressure reaction tube. Add 30.0 g (333 mmol, 5.0 eq) of dimethyl carbonate (DMC) and 4.6 g (33.3 mmol, 0.5 eq) of anhydrous potassium carbonate (K₂CO₃).
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Reaction: Seal the tube and heat to 90°C for 12 hours. Causality Note: Elevated temperatures are required to overcome the activation barrier of the intramolecular cyclization, but exceeding 120°C can promote unwanted etherification[2].
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Workup: Cool to room temperature, filter the solid K₂CO₃, and concentrate the filtrate under vacuum. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if analytical purity (>99%) is required.
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Validation Checkpoint: Confirm the structure via FT-IR spectroscopy. The successful formation of the oxazolidin-2-one ring is definitively marked by the appearance of a strong, sharp C=O stretching frequency at ~1750 cm⁻¹ , and the disappearance of the broad O-H stretch at ~3300 cm⁻¹.
Table 2: Optimization of Cyclization Conditions
| Carbonyl Source | Catalyst | Temp (°C) | Time (h) | Yield (%) | E-Factor |
| Phosgene | Triethylamine | 0 to 25 | 2 | 92 | High (Toxic salts) |
| Dimethyl Carbonate | K₂CO₃ | 90 | 12 | 85 | Low (Green) |
| CO₂ (1 atm) | TBD / Visible Light | 60 | 24 | 78 | Very Low[3] |
Applications in Drug Development & Materials Science
The 5-phenoxymethyl-2-oxazolidinone scaffold is not merely a synthetic endpoint; it is a highly functional moiety utilized across multiple scientific disciplines.
Pharmaceutical Intermediates
Oxazolidinones are classically known for their antibacterial properties (e.g., Linezolid). However, 5-phenoxymethyl derivatives are heavily utilized in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Furthermore, 3-aryl and 3-alkyl-5-phenoxymethyl-1,3-oxazolidin-2-one scaffolds are actively investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors, specifically mGluR2, which is a target for treating schizophrenia and depression[4]. Commercially available precursors of this class are standard building blocks in drug discovery libraries[5].
Polymer Chemistry Models
In materials science, polyoxazolidones are high-performance polymers bearing cyclic carbamate linkages, offering superior thermal stability and chemical resistance compared to standard polyurethanes. 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one and its phenyl analogs serve as critical model compounds[6]. By synthesizing this exact small molecule, polymer chemists can accurately study the kinetics, catalyst selectivity, and thermodynamic barriers of oxazolidone formation before scaling up to complex diepoxide and diisocyanate polymerizations.
Divergent application pathways of the 5-(phenoxymethyl)-1,3-oxazolidin-2-one scaffold.
Conclusion
The synthesis and application of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one perfectly encapsulate the intersection of organic methodology and applied materials science. By transitioning from legacy phosgene-based syntheses to modern, self-validating green protocols utilizing dimethyl carbonate or CO₂, researchers can access this critical cyclic carbamate safely and efficiently. Whether utilized as a kinetic model for advanced polyoxazolidone thermoplastics or as a pharmacophore for CNS-active therapeutics, this compound remains a fundamental building block in modern chemical research.
References
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Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review. Green Chemistry (RSC Publishing).[Link]
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3-Butyl-5-(phenoxymethyl)-2-oxazolidinone - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
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Synthesis and Property of Polyoxazolidone Having Fluorene Moiety by Polyaddition of Diisocyanate and Diepoxide. ResearchGate.[Link]
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Visible Light-Induced Synthesis of 2-Oxazolidinones through One-Pot Coupling of Benzylamines, Epoxides and CO2. ResearchGate.[Link]
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Metabotroper Glutamatrezeptor 2 (mGluR2 Ligands). Wikipedia.[Link]
Sources
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- 2. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Metabotroper Glutamatrezeptor 2 – Wikipedia [de.wikipedia.org]
- 5. 5-(phenoxymethyl)-1,3-oxazolidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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